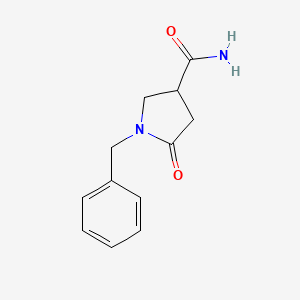

1-Benzyl-5-oxopyrrolidine-3-carboxamide

Descripción general

Descripción

1-Benzyl-5-oxopyrrolidine-3-carboxamide is a chemical compound with the linear formula C12H14N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

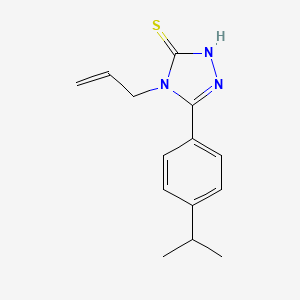

The molecular structure of 1-Benzyl-5-oxopyrrolidine-3-carboxamide can be represented by the SMILES string O=C(C1)N(CC2=CC=CC=C2)CC1C(N)=O and the InChI code 1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) . The molecular weight of the compound is 218.255 .Aplicaciones Científicas De Investigación

General Use

“1-Benzyl-5-oxopyrrolidine-3-carboxamide” is a chemical compound used in scientific research . It has a molecular formula of C12 H14 N2 O2 and a molecular weight of 218.255 . It’s typically used for research purposes .

Application in Drug Discovery

The compound is related to pyrrolidine, a five-membered ring that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Application in Analgesic and Antihypoxic Effects

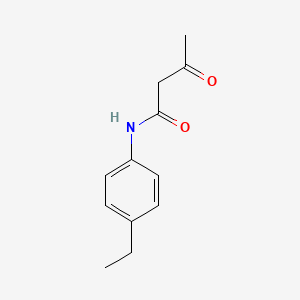

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include “1-Benzyl-5-oxopyrrolidine-3-carboxamide”, were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength . The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic amine .

Application in HIV-1 Inhibition

In a study, replacing the 1-methyl group of the 5-oxopyrrolidine moiety with a 1-benzyl group was found to be effective for improving CCR5 affinity . Compound with 1-benzyl group also inhibited CCR5-using HIV-1 envelope-mediated membrane fusion .

Application in Neuroprotection

A series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were designed and synthesized . Their protective activities against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity were investigated in vitro . All of the compounds exhibited neuroprotective activities, especially one compound, which showed higher potency than the reference compound .

Application in Antioxidant Activity

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which include “1-Benzyl-5-oxopyrrolidine-3-carboxamide”, were synthesized . These compounds were evaluated for their antioxidant activity by DPPH radical scavenging method and reducing power assay . A number of compounds were identified as potent antioxidants . One of the compounds even showed 1.5 times higher antioxidant activity than that of a well-known antioxidant, ascorbic acid .

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFFGHGZXQWFHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411090 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-oxopyrrolidine-3-carboxamide | |

CAS RN |

116041-19-1 | |

| Record name | 1-benzyl-5-oxopyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

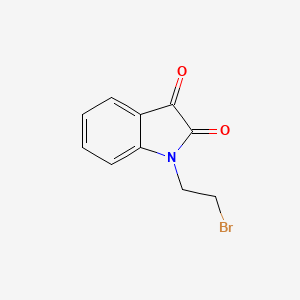

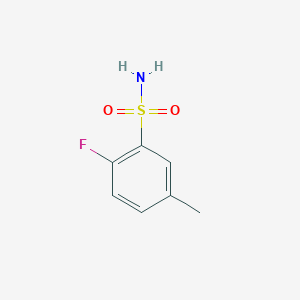

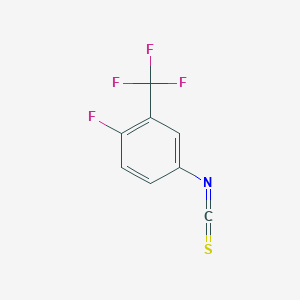

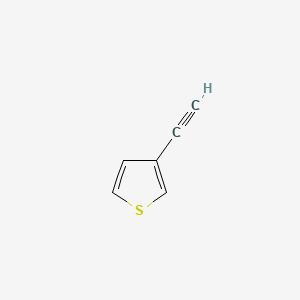

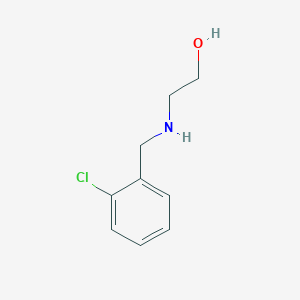

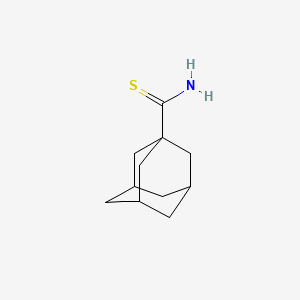

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.